molecular formula C17H17FN2 B13089245 (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B13089245
M. Wt: 268.33 g/mol
InChI Key: IDRPTRORDBPNJH-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS 1214348-31-8) is a synthetic indole derivative of significant interest in medicinal chemistry research. This compound features a dimethylmethanamine group at the indole's 3-position and a 2-fluorophenyl substituent at the 5-position, a structural motif known to influence both lipophilicity and receptor binding affinity . The indole scaffold is a privileged structure in drug discovery, and its derivatives are frequently investigated for their diverse biological activities . Preliminary research into analogous indole-based compounds suggests potential applications in neuroscience, particularly as ligands for various central nervous system receptors . Structural similarities to known bioactive molecules indicate this compound may be a candidate for exploring treatments for neurodegenerative diseases. Some indole derivatives have demonstrated promise as monoamine oxidase-B (MAO-B) inhibitors, a key target for alleviating symptoms of Parkinson's disease . Furthermore, indole compounds are being explored for their neuroprotective effects, potentially by reducing oxidative stress and inflammation in neuronal cells . Beyond neuroscience, this compound holds research value in oncology. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis, suggesting a potential role for this compound in anticancer research . The presence of the fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, which can be crucial for optimizing the pharmacokinetic properties of lead compounds in development . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting safety data sheets prior to use.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-8-7-12(9-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3

InChI Key

IDRPTRORDBPNJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

    Introduction of Fluorine: The starting material, 2-fluoroacetophenone, undergoes a reaction with aniline to form the intermediate 5-(2-fluorophenyl)-1H-indole.

    Dimethylation: The indole intermediate is then dimethylated using formaldehyde and dimethylamine to yield “(5-(2-fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine.”

Industrial Production:

The industrial production of this compound likely follows similar synthetic routes but on a larger scale. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale production.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the indole nitrogen to its corresponding oxide.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.

    Reduction: Reduction of the fluorine substituent may also be possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or peracids.

    Substitution: Alkyl halides or other electrophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:

The major products depend on the specific reaction conditions. For example:

  • Oxidation: N-oxide derivative.
  • Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through structure-activity relationship studies. The indole framework is known for its biological activity, and modifications such as fluorination can enhance potency against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer progression.

  • Case Study : A study demonstrated that derivatives of fluorinated indoles exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of DNA synthesis and repair pathways, making these compounds valuable in developing targeted cancer therapies .

Neuropharmacological Potential

Research indicates that indole derivatives can influence neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

  • Case Study : Compounds with similar structural motifs have been shown to act as selective serotonin reuptake inhibitors (SSRIs), highlighting the therapeutic potential of (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine in neuropharmacology .

Building Blocks for Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclizations.

  • Synthesis Example : Utilizing microwave-assisted reactions, researchers have synthesized new pyrazolo[1,5-a]pyrimidines using this compound as a precursor. These new compounds have demonstrated enhanced biological activity against specific cancer cell lines .

Ligand Development

The compound has potential applications as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of metal-organic frameworks (MOFs), which are useful in catalysis and gas storage.

  • Case Study : Research has shown that indole-based ligands can form stable complexes with transition metals, enhancing their catalytic properties in organic transformations . The structural features of this compound make it an attractive candidate for further exploration in this field.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer activity through enzyme inhibitionSignificant cytotoxicity against cancer cell lines
NeuropharmacologyPotential as an SSRI for mood disordersInfluences serotonin receptor activity
Organic SynthesisBuilding block for complex organic moleculesUsed in synthesizing pyrazolo[1,5-a]pyrimidines
Coordination ChemistryDevelopment of metal-organic frameworksForms stable complexes with transition metals

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine)

Molecular Formula : C₁₁H₁₄N₂
Molecular Weight : 174.24 g/mol
Key Differences : Lacks the 5-(2-fluorophenyl) substitution.
Properties :

  • Soluble in methanol, ethanol, DMSO, and water .
  • Acute toxicity (LD₅₀ in rats): 320 mg/kg (oral) .
    Gramine serves as the structural parent; the addition of the 2-fluorophenyl group in the target compound likely enhances receptor affinity and alters pharmacokinetics .

1-(5-Fluoro-1H-Indol-3-yl)-N,N-Dimethylmethanamine (CAS 343-90-8)

Molecular Formula : C₁₁H₁₃FN₂
Molecular Weight : 192.24 g/mol
Key Differences : Fluorine at the 5-position of indole instead of 2-fluorophenyl.
Properties :

  • Similar dimethylaminomethyl group but lacks aromatic fluorophenyl substitution.

Vonoprazan Impurity U9 (1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine)

Molecular Formula : C₁₈H₁₈FN₃O₂S
Molecular Weight : 359.42 g/mol
Key Differences : Pyrrole core replaces indole; includes a sulfonylpyridyl group.
Properties :

Rizatriptan (N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine)

Molecular Formula : C₁₅H₁₉N₅
Molecular Weight : 269.35 g/mol
Key Differences : Triazolemethyl substitution at the 5-position and ethylamine linker.
Properties :

  • Approved for migraines; the triazole group enhances serotonin receptor (5-HT₁B/1D) agonism. The target compound’s fluorophenyl group may confer distinct receptor selectivity .

Vonoprazan Impurity 89 (1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine)

Molecular Formula : C₁₃H₁₅FN₂
Molecular Weight : 218.27 g/mol
Key Differences : Pyrrole ring instead of indole.
Properties :

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Toxicity/Activity
Target Compound C₁₇H₁₆FN₂ 282.33 5-(2-Fluorophenyl), 3-(dimethylamine) Likely lipophilic; stable in SGF* Unknown (predicted low acute toxicity)
Gramine C₁₁H₁₄N₂ 174.24 3-(dimethylamine) Soluble in polar solvents LD₅₀ = 320 mg/kg (rats)
1-(5-Fluoro-1H-Indol-3-yl)-... C₁₁H₁₃FN₂ 192.24 5-Fluoro Moderate lipophilicity Not reported
Vonoprazan Impurity U9 C₁₈H₁₈FN₃O₂S 359.42 Pyrrole, sulfonylpyridyl High polarity due to sulfonyl Likely non-CNS penetrating
Rizatriptan C₁₅H₁₉N₅ 269.35 5-Triazolemethyl, ethylamine High aqueous solubility 5-HT₁B/1D agonist

*SGF: Simulated Gastric Fluid. Fluorophenyl groups in related compounds show stability in SGF .

Key Findings and Implications

Fluorophenyl Substitution: The 2-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like gramine .

Structural Flexibility: Replacing indole with pyrrole (e.g., Vonoprazan Impurity 89) reduces aromatic interactions, highlighting the indole scaffold’s importance in receptor binding .

Biological Activity

The compound (5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine , also known by its CAS number 881674-56-2, belongs to a class of indole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C13H14F N
  • Molecular Weight : 215.26 g/mol
  • Structure : The compound features a fluorophenyl group attached to an indole core, which is a common structural motif in various bioactive compounds.

Anticancer Potential

Research indicates that indole derivatives, including those similar to this compound, exhibit significant anticancer properties. A study evaluating a series of fluorinated indole derivatives demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests that the presence of the fluorine atom enhances the biological activity against cancer cell proliferation .

The mechanism underlying the anticancer activity often involves the disruption of cellular pathways critical for cancer cell survival. For instance, compounds with similar structures have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Synthesis and Evaluation

A notable study synthesized various indole derivatives, including this compound, and evaluated their biological activities. The synthesis involved standard organic reactions such as Friedel-Crafts acylation and subsequent modifications to introduce the dimethylmethanamine group .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
This compoundInhibition of L1210 leukemia cells<10
5-Fluoroindole derivativeAntiproliferative effects on various cancer cell lines15
Indole-based anticancer agentInduction of apoptosis in cancer cells<5

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and fluorophenyl-indole connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C17H16FN2) and detect isotopic patterns .
  • HPLC with UV/FLD Detection : Quantify impurities using certified reference materials (e.g., TraceCERT® standards) and validate methods per ICH guidelines .

How does the 2-fluorophenyl moiety influence the compound’s biochemical interactions compared to non-fluorinated analogs?

Advanced Research Question
The electron-withdrawing fluorine atom enhances:

  • Receptor Binding : Increased affinity for targets like serotonin receptors due to altered electronic density .
  • Metabolic Stability : Reduced CYP450-mediated oxidation, as seen in fluorinated P-CABs (e.g., TAK-438) .
  • Experimental Validation : Perform competitive binding assays (e.g., radioligand displacement) and metabolic stability tests in microsomes .

How can researchers resolve contradictions in reported solubility data for indole derivatives like this compound?

Q. Methodological Focus

  • Standardized Protocols : Replicate solubility tests in buffered solutions (pH 1.2–7.4) using USP/Ph. Eur. methods .
  • Co-solvent Systems : Evaluate solubility in DMSO:water mixtures (e.g., 10% DMSO) to mimic biological assay conditions .
  • Thermodynamic Analysis : Measure logP via shake-flask or HPLC-derived methods to correlate with experimental solubility .

What in vitro models are suitable for studying this compound’s interaction with gastric acid-related targets?

Advanced Research Question

  • H+/K+-ATPase Inhibition Assays : Use porcine gastric microsomes to assess IC50 values under varying pH (6.5–7.5) .
  • Cell-Based Models : Test acid secretion in parietal cell cultures using pH-sensitive fluorescent dyes .
  • Comparative Studies : Benchmark against known P-CABs (e.g., TAK-438) and PPIs to evaluate potency and reversibility .

How should acute and sub-acute toxicity studies be designed for this compound following OECD guidelines?

Q. Methodological Focus

  • Acute Toxicity (OECD 423) : Administer single doses (5–2000 mg/kg) to rodents, monitor mortality, and clinical signs for 14 days .
  • Sub-Acute Toxicity (OECD 407) : 28-day repeated dosing with hematological, biochemical, and histopathological endpoints .
  • Dose Selection : Base on LD50 estimates from Gramine studies (a structural analog) .

What computational approaches can predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

  • ADMET Prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate bioavailability, CYP inhibition, and hepatotoxicity .
  • Docking Simulations : Map interactions with targets like 5-HT receptors using AutoDock Vina or Schrödinger .
  • Validation : Correlate in silico results with in vitro data (e.g., microsomal stability assays) .

What strategies mitigate degradation during storage of fluorinated indole derivatives?

Q. Methodological Focus

  • Stability-Indicating Methods : Use HPLC-DAD to track degradation under stress conditions (heat, light, humidity) .
  • Lyophilization : Store as lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations .

How does the compound’s stereoelectronic profile affect its reactivity in nucleophilic environments?

Advanced Research Question

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Experimental Probes : React with thiols or amines under varying pH to assess nucleophilic susceptibility .
  • Comparative Analysis : Contrast with non-fluorinated analogs to isolate fluorine’s electronic effects .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological Focus

  • Purification Bottlenecks : Replace column chromatography with recrystallization or distillation for cost efficiency .
  • Byproduct Management : Optimize reaction stoichiometry and quenching steps to minimize impurities .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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